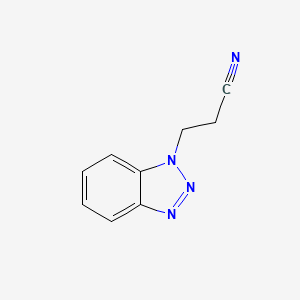

3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile

Vue d'ensemble

Description

3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile is an organic compound with the molecular formula C9H8N4 and a molecular weight of 172.19 g/mol . It is a derivative of benzotriazole, a heterocyclic compound known for its stability and diverse applications in various fields . This compound is often used in chemical synthesis and research due to its unique structural properties and reactivity .

Applications De Recherche Scientifique

3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of advanced materials, including polymers and coatings.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile typically involves the reaction of benzotriazole with a suitable nitrile compound under controlled conditions . One common method involves the reaction of benzotriazole with 3-bromopropionitrile in the presence of a base such as potassium carbonate . The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes . The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

Analyse Des Réactions Chimiques

Types of Reactions

3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents such as dimethylformamide or dimethyl sulfoxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in aqueous or organic solvents.

Major Products Formed

Substitution: Formation of substituted benzotriazole derivatives.

Reduction: Formation of 3-(1H-1,2,3-benzotriazol-1-yl)propanamine.

Oxidation: Formation of oxidized benzotriazole derivatives.

Mécanisme D'action

The mechanism of action of 3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways . The benzotriazole moiety can interact with enzymes and proteins, potentially inhibiting their activity or altering their function . The nitrile group can also participate in various biochemical reactions, contributing to the compound’s overall biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(1H-1,2,3-Benzotriazol-1-yl)butanoic acid

- 3-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzoic acid

- 3-(1H-1,2,3-Benzotriazol-1-yl)-N’-((2-Hydroxy-1-naphthyl)methylene)propanohydrazide

Uniqueness

3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile is unique due to its specific structural features, including the presence of both a benzotriazole moiety and a nitrile group . This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Activité Biologique

3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile, with the chemical formula C₉H₈N₄ and CAS Number 6946-09-4, is a compound that has garnered interest in various fields of biological research. This article delves into its biological activities, supported by data tables and relevant case studies.

Antifungal and Antimicrobial Properties

Research indicates that compounds similar to benzotriazoles exhibit significant antifungal and antimicrobial activities. For instance, derivatives of benzotriazole have been shown to inhibit the growth of various fungal strains, suggesting that this compound may possess similar properties.

A study examining related compounds reported that certain benzotriazole derivatives effectively inhibited the growth of Candida albicans and Aspergillus niger, which are common fungal pathogens. The mechanism of action is believed to involve disruption of fungal cell membrane integrity .

Inhibition of Plant Growth Regulators

Another area of interest is the compound's potential role as a plant growth regulator. Research has demonstrated that related benzotriazole compounds can inhibit gibberellin biosynthesis in plants. This inhibition can lead to reduced growth and development in target plant species, making these compounds useful in agricultural applications to control unwanted plant growth .

Study on Antimicrobial Activity

In a comparative study, various benzotriazole derivatives were synthesized and tested against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 50 µg/mL, showcasing promising antimicrobial properties. The study concluded that modifications in the benzotriazole structure could enhance biological activity significantly .

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 50 |

| Compound B | S. aureus | 75 |

| This compound | E. coli | TBD |

In Vivo Studies on Plant Growth Regulation

In an agricultural study, plants treated with a solution containing this compound showed a significant reduction in height compared to untreated controls. The study measured plant height over a four-week period, with treated plants averaging 30% shorter than controls. This suggests potential utility in controlling invasive plant species or managing crop growth.

| Treatment | Average Height (cm) | Percentage Reduction |

|---|---|---|

| Control | 50 | - |

| Treated with Benzotriazole | 35 | 30% |

Propriétés

IUPAC Name |

3-(benzotriazol-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c10-6-3-7-13-9-5-2-1-4-8(9)11-12-13/h1-2,4-5H,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMOBWUFLHVUBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20287891 | |

| Record name | 3-(1H-benzotriazol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6946-09-4 | |

| Record name | NSC53149 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(1H-benzotriazol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.